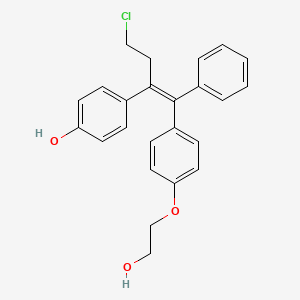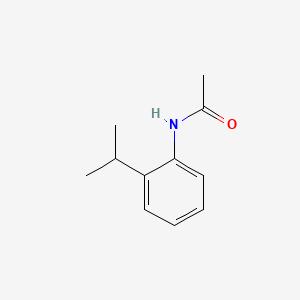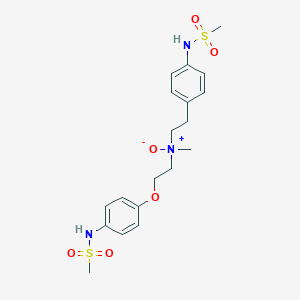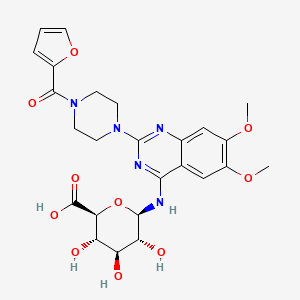
4-Hydroxyospemifene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyospemifene involves several steps, starting with the preparation of the core structure through a series of organic reactions. The key steps include:
Formation of the core structure: This involves the reaction of 2-chloroethylbenzene with 4-(2-hydroxyethoxy)benzaldehyde under specific conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyospemifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of ethyl-substituted phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
4-Hydroxyospemifene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxyospemifene involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit enzyme activity: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.
Modulate signaling pathways: It can interact with receptors and other signaling molecules, altering cellular responses and functions.
Comparaison Avec Des Composés Similaires
4-Hydroxyospemifene can be compared with other similar compounds, such as:
(Z)-4-(1-(2-chloroethyl)-2-(4-hydroxyphenyl)-2-phenylvinyl)phenol: Similar structure but lacks the hydroxyethoxy group.
(Z)-4-(1-(2-chloroethyl)-2-(4-methoxyphenyl)-2-phenylvinyl)phenol: Similar structure but has a methoxy group instead of a hydroxyethoxy group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy group enhances its solubility and reactivity, making it more versatile in various applications .
Propriétés
Numéro CAS |
341525-22-2 |
|---|---|
Formule moléculaire |
C₂₄H₂₃ClO₃ |
Poids moléculaire |
394.89 |
Synonymes |
(Z)-4-(4-Chloro-1-(4-(2-hydroxyethoxy)phenyl)-1-phenylbut-1-en-2-yl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







